molecular formula C14H17NO5 B2913213 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2089255-23-0

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B2913213
CAS RN: 2089255-23-0
M. Wt: 279.292
InChI Key: OMRUDXLXCBARSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a tert-butoxycarbonyl group, a hydroxy group, and a carboxylic acid group .


Chemical Reactions Analysis

The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The hydroxy and carboxylic acid groups could also participate in various chemical reactions typical of these functional groups.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Preparation of Indoles and Oxindoles : N-(tert-butoxycarbonyl)anilines are used as precursors for synthesizing N-(tert-butoxycarbonyl)indoles and oxindoles, showcasing the versatility of tert-butoxycarbonyl-protected intermediates in organic synthesis. This method highlights the transformation of dilithiated anilines with dimethylformamide or carbon dioxide, leading to intermediates that can be easily converted to the desired products (Clark et al., 1991).

  • Catalysis in Oxidation Reactions : The tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a derivative of the compound of interest, acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, underlining the compound's potential in facilitating selective oxidation processes without affecting non-allylic alcohols (Shen et al., 2012).

Biosynthesis and Environmental Applications

  • Biotechnological Routes to Green Chemicals : The synthesis and functionalization of compounds containing tert-butoxycarbonyl groups are explored in the context of creating biobased building blocks for polymer synthesis. This includes the conversion of common metabolites to valuable chemicals, demonstrating the environmental and sustainable applications of such compounds (Rohwerder & Müller, 2010).

  • Novel Reagents and Methodologies in Organic Synthesis : The use of tert-butoxycarbonylation reagents for protecting acidic proton-containing substrates showcases the compound's role in the development of novel synthetic routes, offering chemoselective protection under mild conditions (Saito et al., 2006).

Advanced Materials and Drug Synthesis

  • Derivatives in Antibiotic Development : Derivatives of the compound, specifically tert-butoxycarbonyl-3-hydroxymethylceph-2-em-4-carboxylic acid, serve as intermediates in the synthesis of new antibiotic derivatives, highlighting its importance in the development of medicinal chemistry and pharmacological applications (Veinberg et al., 1996).

  • Copolymers and Drug Delivery Systems : The synthesis of degradable polycarbonates derived from dihydroxybutyric acid, for which tert-butyloxycarbonyl-protected intermediates might be precursors, exemplifies the compound's application in creating biocompatible materials for potential use in drug delivery systems (Tsai et al., 2016).

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds until the desired point in the synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of boc-protected amines is widespread in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific amine it is protecting and the context of its use.

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for the controlled addition and removal of functional groups, enabling the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group, on the other hand, requires the presence of a strong acid . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the reaction environment.

properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-9-5-4-6-11(16)8(9)7-10(15)12(17)18/h4-6,10,16H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUDXLXCBARSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.